Doxazosin, (R)-
Overview
Description
Doxazosin, ®- is a medication used to treat high blood pressure (hypertension) and symptoms of an enlarged prostate (benign prostatic hyperplasia [BPH]) . It belongs to the general class of medicines called antihypertensives . It is a quinazoline derivative that acts as a competitive alpha1-antagonist .
Synthesis Analysis
The synthesis of Doxazosin, ®- involves complex chemical reactions. A study on the separation, characterization, and quantitation of process-related substances of the anti-hypertensive drug doxazosin mesylate by reversed-phase LC with PDA and ESI-MS as detectors was conducted . The study reported that doxazosin mesylate was analyzed for monitoring the reactions involved during process development .
Molecular Structure Analysis
Doxazosin, ®- has a molecular formula of C23H25N5O5 . Its molecular weight is 451.5 g/mol . The structure of Doxazosin, ®- includes a quinazoline ring substituted by an amino group at position 4, methoxy groups at positions 6 and 7, and a piperazin-1-yl group at position 2 .
Chemical Reactions Analysis
The chemical reactions involved in the formation of Doxazosin, ®- are complex and involve multiple steps. A study on the thermal behavior of antihypertensive drug doxazosin mesilate as raw material and in the form of tablets was conducted . The study reported significant changes in nightmares and overall PTSD symptoms among the participants .
Scientific Research Applications
1. Overcoming Osimertinib Resistance in Cancer Cells
- Summary of Application: Doxazosin, a classic alpha 1-adrenoceptor antagonist, is used to treat hypertension and benign prostatic hyperplasia. It has been examined for its anticancer effects in various types of malignancies from the viewpoint of drug repositioning or repurposing . Specifically, it has been found to overcome osimertinib resistance in cancer cells .
- Methods of Application: The study demonstrated that doxazosin induced autophagy and enhanced the anticancer effects of osimertinib on the cancer cells and cancer stem cells of non-small cell lung cancer, pancreatic cancer, and glioblastoma .
- Results or Outcomes: The osimertinib-sensitizing effects of doxazosin were suppressed by 3-methyladenine, an inhibitor of autophagy, which suggested that the effects of doxazosin were mediated by autophagy .
2. Anticancer Properties on Overexpressing EGFR/HER2 Cell Lines
- Summary of Application: Doxazosin has been found to exhibit antiproliferative activity in breast cancer cell lines with similar inhibitory activity to gefitinib, a selective inhibitor of EGFR in the active state (EGFRAC) .
- Methods of Application: Molecular dynamics (MD) simulation with the molecular mechanics generalized Born surface area (MMGBSA) approach was employed to explore the structural and energetic features that guide the inhibitory properties of doxazosin and gefitinib in overexpressing EGFR/HER2 cell lines .
- Results or Outcomes: The results suggest that doxazosin exerts its inhibitory properties in breast cancer cell lines by targeting EGFR/HER2 but mainly HER2 in the inactive state (HER2IN), whereas gefitinib by targeting mainly EGFRAC .
3. Photochemical Behavior in Simulated Environmental Conditions
- Summary of Application: The photochemical behavior of doxazosin (DOX) in simulated environmental conditions using natural waters taken from local rivers as a solvent was studied .
- Methods of Application: The chemical characteristics of applied waters was done and a correlation analysis was used to explain the impact of individual parameters of matrix on the rate of the DOX degradation .
- Results or Outcomes: The study provided insights into the degradation rate of Doxazosin in different environmental conditions .
4. Control of Therapy-Related Hypertension in Cancer Patients
- Summary of Application: Doxazosin is used for patients with cancer to control therapy-related hypertension caused by anti-VEGF drugs . It is well-tolerated by these patients .
- Methods of Application: The study involved administering Doxazosin to patients with cancer who were experiencing hypertension as a side effect of their anti-VEGF therapy .
- Results or Outcomes: Doxazosin was found to effectively control the hypertension in these patients without affecting the growth of non-tumor cells .
5. Attenuation of Virulence Factors and Biofilm Formation in Gram-Negative Bacteria
- Summary of Application: Doxazosin has been found to attenuate the virulence factors and biofilm formation in Gram-negative bacteria .
- Methods of Application: The study investigated the probable anti-virulence and anti-quorum sensing activities of Doxazosin against Proteus mirabilis and Pseudomonas aeruginosa .
- Results or Outcomes: Doxazosin significantly diminished the biofilm formation and release of quorum sensing-controlled Chromobacterium violaceum pigment and virulence factors in P. aeruginosa and P. mirabilis .
6. Antiproliferative Activity in Breast Cancer Cell Lines
- Summary of Application: Doxazosin has been found to exhibit antiproliferative activity in breast cancer cell lines .
- Methods of Application: The study involved treating breast cancer cell lines with Doxazosin and observing its effects on cell proliferation .
- Results or Outcomes: Doxazosin was found to have similar inhibitory activity to gefitinib, a selective inhibitor of EGFR in the active state .
7. Treatment of Hypertension and Benign Prostatic Hyperplasia
- Summary of Application: Doxazosin is used for the treatment of hypertension and benign prostatic hyperplasia .
- Methods of Application: In a study, patients with both hypertension and benign prostatic hyperplasia were treated with doxazosin as monotherapy for 16 weeks .
- Results or Outcomes: A significant decrease in systolic and diastolic blood pressure was noted after 16 weeks of treatment with doxazosin . Improvement of the prostatic symptoms was found in 83.9% of the patients after 16 weeks .
8. Anticancer Properties on Overexpressing EGFR/HER2 Cell Lines
- Summary of Application: Doxazosin has been found to exhibit antiproliferative activity in breast cancer cell lines .
- Methods of Application: The study involved treating breast cancer cell lines with Doxazosin and observing its effects on cell proliferation .
- Results or Outcomes: Doxazosin was found to have similar inhibitory activity to gefitinib, a selective inhibitor of EGFR in the active state .
9. Safety and Efficacy in Older Adults
- Summary of Application: A systematic review and meta-analysis supported the development of recommendations to reduce potentially inappropriate prescribing of adrenergic alpha-1 receptor antagonists like Doxazosin in older adults .
- Methods of Application: The study involved a comprehensive review of the literature on the use of Doxazosin in older adults .
- Results or Outcomes: The study provided evidence supporting the safety and efficacy of Doxazosin in older adults .
Future Directions
Doxazosin has potential for future research and development. A study suggested that doxazosin may be of value for some individuals with PTSD but problematic for others . The study recommended that alternative formulations of doxazosin, such as the immediate-release formulation, should be studied . Future research should examine moderators of treatment tolerability and treatment effects to best identify those who will or will not benefit from doxazosin .
properties
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O5/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26)/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZYUOTYCVRMRZ-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)[C@H]4COC5=CC=CC=C5O4)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Doxazosin, (R)- | |
CAS RN |
70918-17-1 | |
Record name | Doxazosin, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070918171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DOXAZOSIN, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6HQ441M9W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.